molecular formula C17H11FN4 B1228573 2-Amino-4-(2-fluorophenyl)-6-(3-pyridinyl)-3-pyridinecarbonitrile

2-Amino-4-(2-fluorophenyl)-6-(3-pyridinyl)-3-pyridinecarbonitrile

Cat. No.: B1228573
M. Wt: 290.29 g/mol
InChI Key: KYVKPYXKIVOQKO-UHFFFAOYSA-N
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Description

2-amino-4-(2-fluorophenyl)-6-(3-pyridinyl)-3-pyridinecarbonitrile is a member of bipyridines.

Scientific Research Applications

Fluorescence Properties and Antibacterial Activity

Research has shown that certain derivatives of 3-pyridinecarbonitriles, which include compounds similar to 2-Amino-4-(2-fluorophenyl)-6-(3-pyridinyl)-3-pyridinecarbonitrile, have notable fluorescence properties. Some of these compounds also exhibit considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).

Chemical Synthesis and Reactivity

The synthesis and reactivity of related 3-pyridinecarbonitrile derivatives have been extensively studied. These studies contribute to understanding the chemical properties and potential applications of compounds like this compound (Katritzky, Rachwał, Smith, & Steel, 1995).

Applications in Corrosion Inhibition

Certain pyridine derivatives, including those structurally related to the compound , have been studied for their corrosion inhibition properties. These studies have implications for the use of such compounds in protecting metals against corrosion (Ansari, Quraishi, & Singh, 2015).

Structural Analysis and Molecular Docking Studies

The crystal structure and molecular docking studies of pyridine derivatives provide insights into their potential as inhibitors of certain enzymes, which could have implications in pharmaceutical research (Venkateshan et al., 2019).

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of pyridine derivatives. This research opens up potential applications in the development of new antimicrobial drugs (Kamel & Hussein, 2003).

Enzyme Inhibition for Therapeutic Purposes

Pyridinecarbonitriles have been studied as inhibitors of specific enzymes like PKCtheta. This research has implications for developing new therapeutic agents (Subrath et al., 2009).

Synthesis and Labeling Techniques

Advanced synthetic and labeling techniques involving pyridine derivatives have been developed, contributing to the field of chemical synthesis and pharmaceutical research (Choi, Kucharczyk, & Sofia, 1987).

Corrosion Inhibitors Evaluation

2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, related to the compound , have been synthesized and evaluated for their corrosion inhibition efficiency. This contributes to our understanding of the application of such compounds in industrial settings (Mahmoud & El-Sewedy, 2018).

Properties

Molecular Formula

C17H11FN4

Molecular Weight

290.29 g/mol

IUPAC Name

2-amino-4-(2-fluorophenyl)-6-pyridin-3-ylpyridine-3-carbonitrile

InChI

InChI=1S/C17H11FN4/c18-15-6-2-1-5-12(15)13-8-16(11-4-3-7-21-10-11)22-17(20)14(13)9-19/h1-8,10H,(H2,20,22)

InChI Key

KYVKPYXKIVOQKO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=C2C#N)N)C3=CN=CC=C3)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=C2C#N)N)C3=CN=CC=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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